molecular formula C15H16F3NO3 B1403041 tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate CAS No. 1402148-97-3

tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate

Cat. No.: B1403041
CAS No.: 1402148-97-3
M. Wt: 315.29 g/mol
InChI Key: YGBOPYYFRRIEJT-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a tert-butyl ester group, a trifluoromethyl group, and a hydroxyl group attached to the indole ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and tert-butyl esters.

    Reaction Conditions: The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or ethanol, and temperature control to ensure the desired reaction pathway.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the trifluoromethyl group or convert the ester to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate is unique due to its indole core structure, which imparts distinct chemical and biological properties compared to similar compounds with pyrrolidine or piperidine cores. This uniqueness makes it valuable for specific research applications where indole derivatives are preferred.

Biological Activity

Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate (CAS: 1402148-97-3) is a synthetic compound belonging to the indole family, which has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H16F3NO3
  • Molar Mass : 315.29 g/mol
  • Structure : The compound features an indole ring system substituted with a tert-butyl ester and a trifluoro-hydroxyethyl group, which may influence its biological interactions and solubility.

The biological activity of this compound is primarily attributed to its interactions with cellular targets involved in cancer cell proliferation and apoptosis.

Antiproliferative Activity

Research indicates that compounds with indole structures often exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (ER+/PR+), MDA-MB-231 (triple-negative)
  • IC50 Values : The compound demonstrated an IC50 of approximately 52 nM in MCF-7 cells and 74 nM in MDA-MB-231 cells, indicating potent antiproliferative properties compared to other known indole derivatives .

Mechanism of Apoptosis Induction

The compound induces apoptosis through:

  • Cell Cycle Arrest : Notably at the G2/M phase, which is critical for preventing the proliferation of cancer cells.
  • Tubulin Disruption : It inhibits tubulin polymerization, leading to mitotic catastrophe characterized by multinucleation in affected cells .

Study 1: Anticancer Efficacy

A study conducted on the efficacy of various indole derivatives, including this compound, highlighted its ability to disrupt microtubule dynamics:

CompoundCell LineIC50 (nM)Mechanism
This compoundMCF-752Apoptosis via G2/M arrest
This compoundMDA-MB-23174Tubulin inhibition

This study underscores the potential of this compound as a lead structure for developing new anticancer agents.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was performed to identify key structural features that contribute to the biological activity of indole derivatives. The presence of the trifluoroethyl group was found to enhance lipophilicity and cellular uptake, which may correlate with increased potency against cancer cell lines .

Stability and Bioavailability

Stability studies indicate that the compound maintains integrity under physiological conditions (pH 7.4), suggesting favorable bioavailability for oral administration. This characteristic is crucial for therapeutic applications targeting systemic diseases such as cancer .

Properties

IUPAC Name

tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO3/c1-14(2,3)22-13(21)19-10-7-5-4-6-9(10)8-11(19)12(20)15(16,17)18/h4-8,12,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBOPYYFRRIEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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